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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

Application Notes and Protocols for Odevixibat-
13C6 in ADME Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the absorption, distribution,
metabolism, and excretion (ADME) properties of odevixibat. While specific data on Odevixibat-
13C6 is not publicly available, this document outlines the established ADME profile of
odevixibat and provides protocols where an isotopically labeled compound like Odevixibat-
13C6 would be essential as an internal standard for robust quantitative analysis.

Introduction to Odevixibat and ADME Studies

Odevixibat (marketed as Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile
acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum,
odevixibat reduces the amount of bile acids returning to the liver, thereby decreasing serum
bile acid levels.[2][3][4] This mechanism of action is particularly beneficial in the treatment of
pruritus associated with progressive familial intrahepatic cholestasis (PFIC).[1][3]

ADME studies are crucial in drug development to understand the fate of a drug in the body. The
use of carbon-13 (23C) labeled compounds, such as Odevixibat-13C6, is a standard and vital
practice in these studies. The stable isotope label allows for the differentiation of the drug from
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its endogenous counterparts and ensures accurate quantification in biological matrices using
techniques like liquid chromatography-mass spectrometry (LC-MS).

Summary of Odevixibat ADME Properties

Odevixibat is characterized by its minimal systemic exposure, as it acts locally in the gut.[5]

Absorption: Following oral administration, odevixibat is minimally absorbed.[6][7] In pediatric
patients with PFIC receiving therapeutic doses (40 or 120 ug/kg once daily), plasma
concentrations were very low, ranging from 0.06 to 0.72 ng/mL.[6][7] In many instances, the
concentrations were below the lower limit of quantification.[6] There is no evidence of drug
accumulation with once-daily dosing.[8] The presence of food does not have a clinically
significant impact on its absorption.[8]

Distribution: In vitro studies have shown that odevixibat is highly bound to plasma proteins, at
over 99%.[5][8][9]

Metabolism: The metabolism of the small amount of absorbed odevixibat is limited.[8] The
primary metabolic pathway identified is mono-hydroxylation.[5][9]

Excretion: The vast majority of an administered dose of odevixibat is eliminated unchanged in
the feces, accounting for approximately 97% of the dose.[5][10] Renal excretion is negligible,
with less than 0.002% of the drug recovered in urine.[5][10]

Quantitative ADME Data for Odevixibat

The following tables summarize the key quantitative pharmacokinetic parameters for odevixibat
based on available clinical data.

Table 1: Pharmacokinetic Parameters of Odevixibat in Healthy Adults after a Single 7.2 mg Oral
Dose
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Parameter Value Reference(s)
Cmax (Peak Plasma

) 0.47 ng/mL [5][10]
Concentration)
AUC(0-24h) (Area Under the

2.19 h*ng/mL [5][10]

Curve)
Tmax (Time to Peak

) 1 -5 hours [51[7]
Concentration)
Half-life (t2) 2.36 hours [5][10]

Table 2: Plasma Concentrations of Odevixibat in Pediatric PFIC Patients

Plasma Concentration

Dose Reference(s)
Range
40 pg/kg once daily 0.06 - 0.72 ng/mL [61[7]
120 pg/kg once daily 0.06 - 0.72 ng/mL [61[7]
Table 3: Excretion Profile of Odevixibat

Route of Excretion Percentage of Dose Form Reference(s)
Feces ~97% Unchanged [5][10]

Urine <0.002% Unchanged [5][10]

Experimental Protocols

While specific protocols for Odevixibat-13C6 are not publicly detailed, a representative

protocol for a human ADME study of odevixibat is provided below. This protocol is based on

standard methodologies for such studies and the known clinical trial designs for odevixibat. The

use of Odevixibat-13C6 as an internal standard is integral to the analytical methodology.
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Protocol: Human Mass Balance Study of [**C]-
Odevixibat

1. Study Objective: To determine the routes and rates of excretion of a single oral dose of [*3C]-

odevixibat and to characterize the metabolic profile in healthy male subjects.

2. Study Design:

Design: Open-label, single-period, single-dose study.
Subjects: Healthy adult male volunteers (n=6-8).
Inclusion Criteria:

o Age 18-55 years.

o Body Mass Index (BMI) 18-30 kg/m 2.

o Normal health status as determined by medical history, physical examination, and clinical
laboratory tests.

Exclusion Criteria:
o History of gastrointestinal surgery or conditions affecting drug absorption.
o Use of any medication that could interfere with the study drug's ADME.

. Dosing and Administration:

A single oral dose of odevixibat containing a trace amount of [*3C]-odevixibat will be
administered with a standard meal.

The total radioactivity administered will be determined and recorded.
. Sample Collection:

Blood/Plasma: Serial blood samples will be collected at pre-dose and at specified time points
post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma will
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be separated by centrifugation and stored at -70°C until analysis.

» Urine: All urine will be collected at specified intervals for up to 7 days post-dose. The total
volume and weight of each collection will be recorded. Aliquots will be stored at -20°C.

o Feces: All fecal samples will be collected for up to 10 days post-dose or until radioactivity is
negligible. Samples will be homogenized and stored at -20°C.

5. Bioanalytical Method:

e Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
system.

» Quantification of Odevixibat: Plasma, urine, and fecal homogenate samples will be
processed (e.g., by protein precipitation or solid-phase extraction). The concentration of
odevixibat will be determined using an LC-MS/MS method with Odevixibat-13C6 as the
internal standard.

o Radioactivity Measurement: Total radioactivity in plasma, urine, and feces will be measured
by liquid scintillation counting (LSC).

o Metabolite Profiling: Pooled plasma, urine, and fecal samples will be analyzed by high-
resolution LC-MS to identify and characterize potential metabolites of odevixibat.

6. Data Analysis:

o Pharmacokinetic parameters (Cmax, Tmax, AUC, t¥2) for total radioactivity and unchanged
odevixibat will be calculated.

e The cumulative amount and percentage of the radioactive dose excreted in urine and feces
will be determined.

o Metabolite profiles in different matrices will be described.

Visualizations
Mechanism of Action of Odevixibat
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Caption: Mechanism of Odevixibat inhibiting the ileal bile acid transporter (IBAT).

Experimental Workflow for a Human ADME Study
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Caption: Workflow for a human ADME study of Odevixibat.

Logical Diagram of Odevixibat ADME Properties
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Caption: Summary of Odevixibat's ADME (Absorption, Distribution, Metabolism, Excretion)
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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